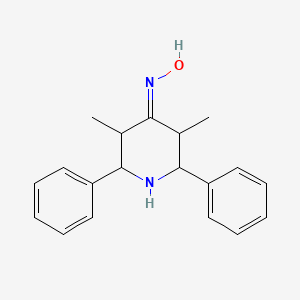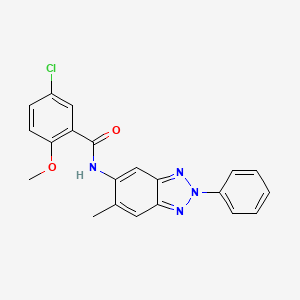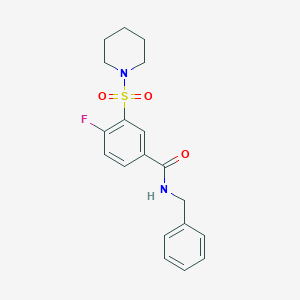
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
DNQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in synaptic transmission and a reduction in neuronal activity.
Biochemical and physiological effects:
DNQX has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of glutamate receptors in synaptic plasticity, long-term potentiation, and learning and memory. It has also been shown to have neuroprotective effects in various models of neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNQX in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of neuronal activity and synaptic transmission. However, one limitation is that DNQX is not specific to the AMPA subtype and can also block kainate receptors at higher concentrations.
Future Directions
There are several future directions for research involving DNQX. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area is the development of more specific and potent antagonists for the different subtypes of glutamate receptors. Additionally, the use of DNQX in combination with other drugs or therapies may provide new insights into the treatment of neurological and psychiatric disorders.
Synthesis Methods
DNQX can be synthesized using a multi-step process starting from 2,4-dimethoxynitrobenzene. The synthesis involves several reactions including nitration, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
DNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions including learning and memory, synaptic plasticity, and neurodegeneration.
properties
IUPAC Name |
4-[(2,4-dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O7/c30-20-15-27(18-4-2-1-3-17(18)24-20)14-16-13-19(28(31)32)22(26-7-11-36-12-8-26)23(29(33)34)21(16)25-5-9-35-10-6-25/h1-4,13H,5-12,14-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPYZUFDMZAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2CN3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)





![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)


![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)